1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propanol chain makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with an appropriate epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-iodopyrazole in a suitable solvent, such as dimethylformamide (DMF).
- Add a base, such as potassium carbonate (K2CO3), to the solution.
- Introduce propylene oxide to the reaction mixture and stir at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-(1H-pyrazol-1-yl)propan-2-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine, chlorine, or bromine, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol, 1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol, or 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.
Scientific Research Applications
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol
- 1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol
- 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s reactivity, solubility, and biological activity. Additionally, the iodine atom can serve as a useful handle for further functionalization and derivatization, making this compound a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H9IN2O |
---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3 |
InChI Key |
ZUCOZYNVQHJTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.